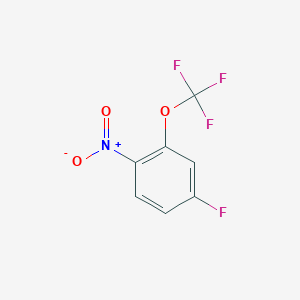

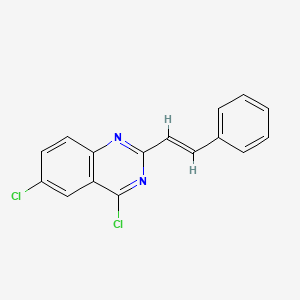

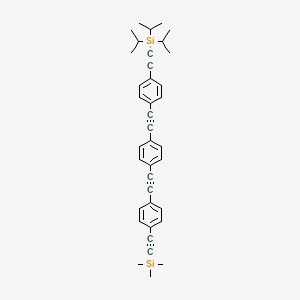

![molecular formula C12H12N2O2 B1315889 Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate CAS No. 107474-63-5](/img/structure/B1315889.png)

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate

概要

説明

Synthesis Analysis

The synthesis of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” involves the condensation of tryptamine and ethyl acetoacetate in a one-pot reaction. The reaction starts with the formation of an iminium intermediate that undergoes cyclization to form the heterocyclic ring.Molecular Structure Analysis

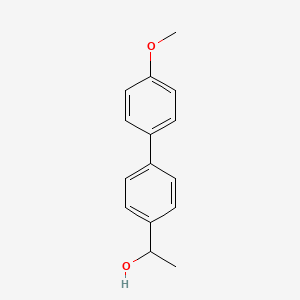

The molecular structure of “Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate” is represented by the InChI code1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 . The structure of the molecule has two chiral centers, which can lead to the presence of two enantiomers.

科学的研究の応用

Synthesis and Derivative Studies

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate and its derivatives are extensively used in synthesis and conformation studies. For instance, researchers have developed novel 3,4-fused tryptophan analogues for peptide/peptoid conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994). This research highlights the compound's utility in limiting conformational flexibility while allowing for further derivatization.

Chemical Reactions and Modifications

The compound's derivatives have been synthesized and modified for various pharmaceutical applications. For instance, the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-Bromosuccinimide led to the formation of tetrahydro, dihydro, and dehydro esters, demonstrating its versatility in chemical modifications (Irikawa, Mutoh, Uehara, & Okumura, 1989).

Crystallographic Studies

The compound has also been used in crystallographic studies to understand its structure and properties. An example is the preparation and isolation of a stable, crystalline carbonic anhydride of an N-protected α-amino acid, where researchers used the compound to verify its structure crystallographically (Chan, Cooksey, & Crich, 1992).

Pharmaceutical Interest

In pharmaceutical research, the compound and its derivatives have been synthesized for potential biological properties. An example includes the synthesis of pyrrol-[1,2-a]indole-1,8(5H)-diones as new synthones for developing novel tricyclic compounds of pharmaceutical interest (Sechi, Mura, Sannia, Orecchioni, & Paglietti, 2004).

Anticancer Research

Additionally, methyl indole-3-carboxylate derivatives, including those related to the compound , have been investigated for their anti-cancer activities. For instance, new methyl indole-3-carboxylate derivatives have been synthesized and tested for their potent antitumor properties (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).

特性

IUPAC Name |

methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKRAJSNHPLWEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC3=C2CCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

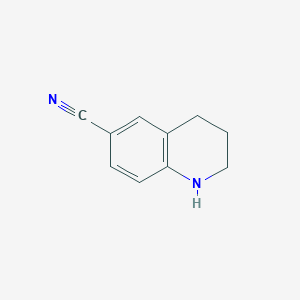

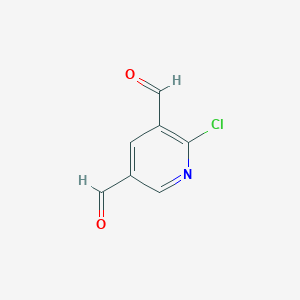

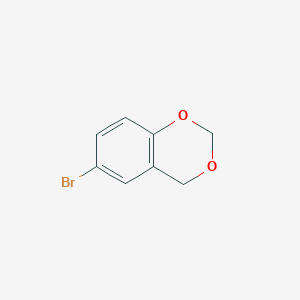

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)